molecular formula C14H11FN2O7S B2628504 2-Fluoro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid CAS No. 519152-11-5

2-Fluoro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid

Cat. No. B2628504
CAS RN: 519152-11-5
M. Wt: 370.31
InChI Key: DSCVEQRADREGEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid is a chemical compound with the formula C14H11FN2O7S and a molecular weight of 370.31 . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of similar compounds, such as 2-Fluoro-5-methoxy-4-nitrobenzoic acid, has been reported using various methods such as the Friedel-Crafts acylation reaction, the Suzuki-Miyaura coupling reaction, and the Buchwald-Hartwig amination reaction .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid is complex, with multiple functional groups present. The structure includes a benzoic acid group, a sulfamoyl group, and a nitrophenyl group .


Chemical Reactions Analysis

2-Fluoro-5-nitrobenzoic acid, a related compound, is reported to react with an aldehyde, isonitrile, and a primary amine tethered to a Boc-protected internal amino or hydroxyl nucleophile, to afford the Ugi product .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

This compound can be used as a reactant in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .

Synthesis of 9,10-Diarylanthracenes

It can also be used in the synthesis of 9,10-diarylanthracenes . These compounds are known to be used as molecular switches, which have potential applications in the development of molecular devices and materials .

Friedel-Crafts Alkylation of Hydronaphthalenes

This compound can be involved in Friedel-Crafts alkylation of hydronaphthalenes . This reaction is a method of introducing alkyl groups into aromatic systems, which is a key step in the synthesis of a wide variety of organic compounds .

Cross-Coupling with Carbazolyl or Aryl Halides

Another application is in cross-coupling reactions with carbazolyl or aryl halides . This type of reaction is commonly used in the synthesis of various organic compounds, including pharmaceuticals and polymers .

Medical Research

Given its unique chemical structure, “2-Fluoro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid” may have potential applications in medical research. However, further studies are needed to explore its potential therapeutic uses.

Environmental Research

This compound could also be used in environmental research. Its unique properties might make it useful in studying certain environmental processes or phenomena.

properties

IUPAC Name

2-fluoro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O7S/c1-24-13-5-2-8(17(20)21)6-12(13)16-25(22,23)9-3-4-11(15)10(7-9)14(18)19/h2-7,16H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCVEQRADREGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid

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